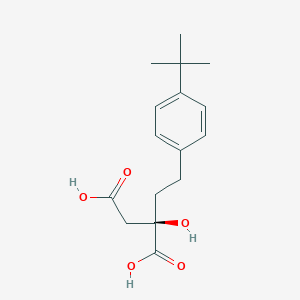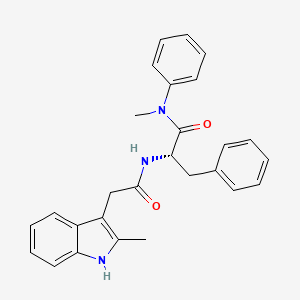
PHGDH-inaktiv
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHGDH-inaktiv ist eine Verbindung, die das Enzym 3-Phosphoglycerat-Dehydrogenase (PHGDH) hemmt. PHGDH ist ein Schlüsselenzym im Serin-Biosyntheseweg, der für die Produktion von Serin, einer Aminosäure, die an verschiedenen Zellprozessen beteiligt ist, entscheidend ist. PHGDH ist in verschiedenen Krebsarten überexprimiert, was es zu einem Ziel für die Krebstherapie macht .
Wissenschaftliche Forschungsanwendungen
PHGDH-inaktive Verbindungen haben mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Krebsbiologie und Stoffwechselforschung. Diese Verbindungen werden verwendet, um die Rolle der Serinbiosynthese bei der Proliferation und dem Überleben von Krebszellen zu untersuchen. Durch die Hemmung von PHGDH können Forscher die Auswirkungen reduzierter Serinspiegel auf Krebszellen untersuchen und potenzielle therapeutische Strategien identifizieren .
Neben der Krebsforschung werden PHGDH-inaktive Verbindungen auch in Studien zu Stoffwechselstörungen und neurodegenerativen Erkrankungen eingesetzt. Diese Verbindungen helfen Forschern, die Stoffwechselwege zu verstehen, die an diesen Erkrankungen beteiligt sind, und gezielte Behandlungen zu entwickeln .
Wirkmechanismus
Der Wirkmechanismus von PHGDH-inaktiven Verbindungen beinhaltet die Hemmung des PHGDH-Enzyms. Diese Hemmung kann durch verschiedene Mechanismen erfolgen, darunter die Bindung des Inhibitors an das aktive Zentrum oder allosterische Stellen des Enzyms. Die Bindung des Inhibitors verhindert, dass das Enzym die Umwandlung von 3-Phosphoglycerat in 3-Phosphohydroxypyruvat katalysiert, wodurch die Serinbiosynthese reduziert wird .
Molekulare Zielstrukturen von PHGDH-inaktiven Verbindungen umfassen die aktiven Zentrumreste des PHGDH-Enzyms, wie z. B. Cystein- und Argininreste. Diese Reste sind entscheidend für die katalytische Aktivität des Enzyms und die Substratbindung .
Wirkmechanismus
Target of Action
The primary target of the “PHGDH-inactive” compound is the enzyme 3-Phosphoglycerate Dehydrogenase (PHGDH) . PHGDH is a rate-limiting enzyme in the serine biosynthesis pathway and is overexpressed in various types of cancers, including breast, melanoma, lung, colon, and pancreatic cancers . It plays a crucial role in promoting cell proliferation and overcoming cellular stresses .
Mode of Action
The “PHGDH-inactive” compound interacts with PHGDH by binding to an allosteric site on the enzyme . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . The compound’s interaction with PHGDH is sensitive to cysteine mutations, especially those in the substrate-binding domain .
Biochemical Pathways
The “PHGDH-inactive” compound affects the serine synthesis pathway . PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a rate-limiting step in serine synthesis . By inhibiting PHGDH, the compound disrupts this pathway, affecting the production of serine, a vital source of ‘one-carbon’ units required for the synthesis of cellular building blocks such as proteins, nucleic acids, and lipids .
Result of Action
The inhibition of PHGDH by the “PHGDH-inactive” compound has demonstrated promising tumor-suppressing activities . The downregulation of PHGDH is reported to inhibit high PHGDH-expressing cell lines, but has less effect on low PHGDH-expressing cell lines . This suggests that the compound’s action can lead to reduced cell proliferation and potentially suppress tumor growth .
Action Environment
Environmental factors such as nutrient stress can influence the action of the “PHGDH-inactive” compound . For instance, under glucose deprivation conditions, PHGDH can transition from the cytosol to the nucleus, decreasing the activity of the transcription factor c-Jun and thereby triggering apoptosis . This suggests that the compound’s action, efficacy, and stability may be influenced by the nutrient availability in the tumor microenvironment .
Biochemische Analyse
Biochemical Properties
PHGDH-inactive interacts with various biomolecules in biochemical reactions. For instance, it binds to oridonin, a natural product, at an allosteric site . This binding reduces the activity of the enzyme by relocating R54, a residue involved in substrate binding . PHGDH-inactive’s activity is also very sensitive to cysteine mutations, especially those in the substrate binding domain .
Cellular Effects
PHGDH-inactive has significant effects on various types of cells and cellular processes. It influences cell function by affecting cellular metabolism, particularly the serine synthesis pathway . Its overexpression often leads to higher cell proliferation and greater metastasis, and may cause drug resistance .
Molecular Mechanism
At the molecular level, PHGDH-inactive exerts its effects through binding interactions with biomolecules and changes in gene expression. The binding of oridonin to PHGDH-inactive reduces the enzyme’s activity and promotes its aggregation in vitro and degradation in cells .
Temporal Effects in Laboratory Settings
Over time, the effects of PHGDH-inactive change in laboratory settings. The enzyme’s stability decreases, and it undergoes degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of PHGDH-inactive vary with different dosages in animal models. High doses of PHGDH-inactive can lead to toxic or adverse effects .
Metabolic Pathways
PHGDH-inactive is involved in the serine synthesis pathway, a branch of glycolysis . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PHGDH-inaktiv umfasst die Identifizierung und Modifikation von Naturprodukten oder synthetischen Verbindungen, die PHGDH hemmen können. So wurde beispielsweise Oridonin, ein Naturprodukt, als PHGDH-Inhibitor identifiziert. Die Kristallstruktur von PHGDH im Komplex mit Oridonin enthüllte eine neue allosterische Stelle, die für die Hemmung angezielt werden kann .
Industrielle Produktionsverfahren: Die industrielle Produktion von PHGDH-inaktiven Verbindungen umfasst typischerweise großtechnische Synthese- und Reinigungsprozesse. Diese Prozesse sind darauf ausgelegt, die hohe Reinheit und Aktivität des Inhibitors zu gewährleisten. Die verwendeten Verfahren können je nach chemischer Struktur des Inhibitors und dem gewünschten Ertrag variieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PHGDH-inaktive Verbindungen unterliegen in erster Linie Bindungsreaktionen mit dem PHGDH-Enzym. Diese Reaktionen können je nach spezifischem Inhibitor kovalente oder nicht-kovalente Wechselwirkungen beinhalten. Häufige Reaktionen umfassen die Bildung von Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und kovalente Modifikationen des aktiven Zentrums des Enzyms .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Prüfung von PHGDH-inaktiven Verbindungen verwendet werden, umfassen 3-Phosphoglycerat, NAD+ und verschiedene Pufferlösungen. Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung eines bestimmten pH-Werts und einer bestimmten Temperatur, um eine optimale Enzymaktivität und Inhibitorbindung zu gewährleisten .
Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus der Wechselwirkung von PHGDH-inaktiven Verbindungen mit dem PHGDH-Enzym entsteht, ist der gehemmte Enzymkomplex. Dieser Komplex verhindert, dass das Enzym die Umwandlung von 3-Phosphoglycerat in 3-Phosphohydroxypyruvat katalysiert, wodurch die Serinbiosynthese reduziert wird .
Vergleich Mit ähnlichen Verbindungen
PHGDH-inaktive Verbindungen können mit anderen Inhibitoren des Serinbiosynthesewegs verglichen werden, wie z. B. Inhibitoren von Phosphoserin-Aminotransferase und Phosphoserin-Phosphatase. Diese Inhibitoren zielen auf verschiedene Enzyme im Stoffwechselweg ab, reduzieren aber letztendlich die Serinbiosynthese.
Ähnliche Verbindungen zu PHGDH-inaktiv umfassen NCT-502 und NCT-503, die ebenfalls PHGDH-Inhibitoren sind. Es wurde gezeigt, dass diese Verbindungen die Produktion von Glukose-abgeleitetem Serin reduzieren und das Wachstum von PHGDH-abhängigen Krebszellen unterdrücken .
PHGDH-inaktive Verbindungen sind einzigartig in ihrer Fähigkeit, das PHGDH-Enzym spezifisch anzusprechen und dessen Aktivität zu hemmen. Diese Spezifität macht sie zu wertvollen Werkzeugen, um die Rolle der Serinbiosynthese bei verschiedenen Erkrankungen zu untersuchen und gezielte Therapien zu entwickeln .
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPIAAGIQAGRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the downstream effects of PHGDH inactivity?
A: Inactivation of PHGDH leads to serine deficiency, which can have significant consequences. The research by [] found that a homozygous nonsense mutation in the PHGDH gene resulted in severe Neu-Laxova syndrome (NLS), a rare and often fatal developmental disorder. This case demonstrates the crucial role of PHGDH and serine availability for normal fetal development. Another study [] identified a role for de novo serine synthesis, regulated by PHGDH, in chondrocyte proliferation during bone development and repair. These findings suggest that PHGDH inactivity could lead to skeletal defects.
Q2: How does the severity of PHGDH inactivation correlate with phenotypic outcomes?
A: The research by [] suggests a genotype-phenotype correlation for PHGDH. The homozygous nonsense mutation identified in this case led to one of the most severe NLS phenotypes reported, supporting the idea that a greater degree of PHGDH inactivation corresponds to increased disease severity. This highlights the importance of PHGDH activity levels for normal development.
Q3: Are there broader impacts of PHGDH inactivity beyond specific developmental disorders?
A: While the provided research focuses on developmental contexts, inactivating the PHGDH gene in mice led to changes in gene expression and associated regulatory networks due to serine deficiency []. This suggests that PHGDH inactivity could have wider systemic effects beyond specific developmental disorders, potentially impacting various metabolic pathways and cellular processes. Further research is needed to fully elucidate these broader impacts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)








![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)


